molecular formula C18H22N4O6S B2890569 5-nitro-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide CAS No. 1020981-23-0

5-nitro-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide

Cat. No.: B2890569
CAS No.: 1020981-23-0
M. Wt: 422.46
InChI Key: GBTHEXVUQUIGEC-UHFFFAOYSA-N
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Description

5-nitro-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a furan ring, a nitro group, and a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group is usually introduced via nitration reactions using nitric acid or other nitrating agents.

    Attachment of the Phenylpiperazine Moiety: This step involves the reaction of phenylpiperazine with a suitable sulfonyl chloride to form the sulfonyl derivative.

    Coupling Reactions: The final step involves coupling the sulfonyl derivative with the furan ring under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to achieve efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-nitro-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and carboxamide positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) and sodium borohydride.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine derivative.

Scientific Research Applications

5-nitro-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and reactivity. It may serve as a lead compound for the development of drugs targeting specific biological pathways.

    Biological Studies: Its interactions with biological macromolecules, such as proteins and nucleic acids, are studied to understand its mechanism of action and potential therapeutic effects.

    Chemical Biology: The compound is used as a tool to probe biological systems and elucidate the roles of specific molecular targets.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-nitro-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

5-nitro-N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O6S/c23-18(16-7-8-17(28-16)22(24)25)19-9-4-14-29(26,27)21-12-10-20(11-13-21)15-5-2-1-3-6-15/h1-3,5-8H,4,9-14H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTHEXVUQUIGEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCCNC(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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